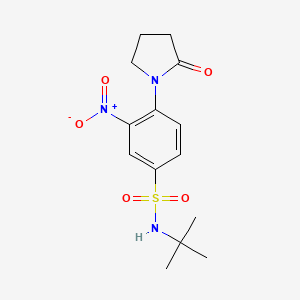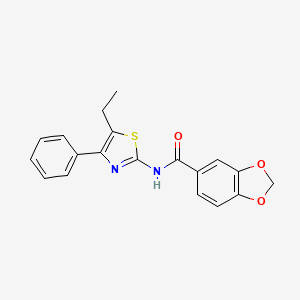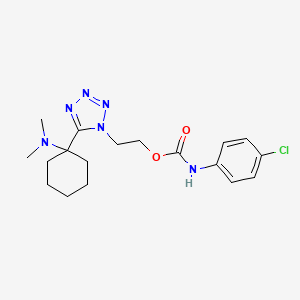
N-tert-butyl-3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
Descripción general
Descripción
N-tert-butyl-3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a nitro group, a tert-butyl group, and a pyrrolidinone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide can be achieved through a multi-step process involving the following key steps:
Sulfonation: The sulfonamide group is introduced by reacting the nitrobenzene derivative with chlorosulfonic acid, followed by the addition of tert-butylamine.
Pyrrolidinone Substitution: The final step involves the substitution of the sulfonamide derivative with 2-oxopyrrolidine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for nitration and sulfonation steps, as well as the employment of high-throughput purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-tert-butyl-3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Reduction: N-tert-butyl-3-amino-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Oxidation: tert-Butyl alcohol derivatives.
Aplicaciones Científicas De Investigación
N-tert-butyl-3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of enzymes or receptors.
Materials Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of N-tert-butyl-3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and sulfonamide moiety are key functional groups that contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, the pyrrolidinone ring may enhance the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
N-tert-butyl-3-amino-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide: A reduced form of the target compound with an amino group instead of a nitro group.
N-tert-butyl-3-nitro-4-(2-hydroxyethyl)pyrrolidin-1-yl)benzenesulfonamide: A similar compound with a hydroxyethyl group instead of the oxopyrrolidinone moiety.
N-tert-butyl-3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide derivatives: Various derivatives with different substituents on the benzene ring or the pyrrolidinone ring.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the nitro group, sulfonamide moiety, and pyrrolidinone ring makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
N-tert-butyl-3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5S/c1-14(2,3)15-23(21,22)10-6-7-11(12(9-10)17(19)20)16-8-4-5-13(16)18/h6-7,9,15H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULAAHYVOJFRKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)N2CCCC2=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3,5-dichlorophenyl)-4-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-3,5-pyrazolidinedione](/img/structure/B3536230.png)
![N-(3-chloro-4-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B3536234.png)
![3-[9-[4-[(2-fluorophenyl)methoxy]phenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]propanoic acid](/img/structure/B3536250.png)

![(2-Chloro-4-nitrophenyl)-[4-(2,4-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B3536267.png)
![2-(5-chloro-2-hydroxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3536274.png)
![N-(2,6-dichlorophenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3536282.png)
![METHYL 3-({2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE](/img/structure/B3536289.png)
![4-[5-(1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-2-furyl]benzenesulfonamide](/img/structure/B3536291.png)
![1-[5-(2,5-dichlorophenyl)furan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B3536309.png)

![Ethyl 5-[2-(1,3-dioxoisoindol-2-yl)acetyl]oxy-1,2-dimethylindole-3-carboxylate](/img/structure/B3536324.png)
![(5Z)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3536331.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B3536334.png)
